molecular formula C25H29N3O4S B11321499 2-ethyl-N-(3-methoxybenzyl)-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

2-ethyl-N-(3-methoxybenzyl)-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11321499
M. Wt: 467.6 g/mol
InChI Key: DXKUMEQNMUVJKX-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-methoxybenzyl)-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(3-methoxybenzyl)-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide likely involves multiple steps, including the formation of the sulfonamide bond and the introduction of various functional groups. Typical synthetic routes may include:

    Formation of the Sulfonamide Bond: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.

    Introduction of Functional Groups: Various functional groups such as the methoxybenzyl and hexahydrophthalazinyl groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions may target the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, sulfonamide-containing compounds are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

The presence of the sulfonamide group suggests potential pharmacological activity, possibly as an anti-inflammatory or antibacterial agent.

Industry

In industrial applications, such compounds may be used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-methoxybenzyl)-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Celecoxib: A sulfonamide-containing drug used as an anti-inflammatory agent.

    Sulfamethoxazole: An antibiotic that contains a sulfonamide group.

Uniqueness

The unique combination of functional groups in 2-ethyl-N-(3-methoxybenzyl)-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide may confer specific properties that are not present in other similar compounds, such as enhanced binding affinity to certain biological targets or improved chemical stability.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

2-ethyl-N-[(3-methoxyphenyl)methyl]-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-4-18-12-13-19(24-21-10-5-6-11-22(21)25(29)28(2)27-24)15-23(18)33(30,31)26-16-17-8-7-9-20(14-17)32-3/h7-9,12-15,26H,4-6,10-11,16H2,1-3H3

InChI Key

DXKUMEQNMUVJKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NCC4=CC(=CC=C4)OC

Origin of Product

United States

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